

# The Origins of Columbin: A Technical Guide

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## Compound of Interest

Compound Name: Columbin

Cat. No.: B1205583

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## Abstract

**Columbin** is a naturally occurring furanoditerpenoid that has garnered significant interest within the scientific community for its diverse biological activities, most notably its anti-inflammatory properties. This technical guide provides a comprehensive overview of the origins of **Columbin**, detailing its natural sources, biosynthetic pathway, chemical properties, and mechanism of action. The information is presented to facilitate further research and drug development initiatives centered on this promising bioactive compound.

## Natural Sources of Columbin

**Columbin** is primarily isolated from the roots of *Jateorhiza palmata* (commonly known as Calumba or Colombo), a climbing plant belonging to the Menispermaceae family, which is native to East Africa.<sup>[1][2][3]</sup> It is considered one of the major bitter principles of the plant's root. **Columbin** has also been isolated from other plant species, including *Tinospora bakis* and *Chasmanthera dependens*, both also from the Menispermaceae family.

## Chemical Properties of Columbin

**Columbin** is a clerodane diterpene with a complex chemical structure. Its physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>20</sub> H <sub>22</sub> O <sub>6</sub>	[4]
Molecular Weight	358.39 g/mol	[4]
CAS Number	546-97-4	
Appearance	White crystalline powder	
Melting Point	192-194 °C	
Solubility	Soluble in methanol, ethanol, DMSO	
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz) δ (ppm)	7.38 (t, J=1.7 Hz, 1H), 7.25 (s, 1H), 6.30 (dd, J=1.7, 0.8 Hz, 1H), 5.35 (d, J=12.4 Hz, 1H), 4.75 (d, J=12.4 Hz, 1H), 4.15 (dd, J=11.2, 4.8 Hz, 1H), 3.75 (s, 1H), 3.05-2.95 (m, 1H), 2.70-2.60 (m, 1H), 2.40-2.25 (m, 2H), 2.10-1.95 (m, 2H), 1.90-1.75 (m, 2H), 1.15 (s, 3H), 1.05 (d, J=6.8 Hz, 3H)	
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz) δ (ppm)	174.5, 170.8, 143.5, 140.9, 125.7, 111.3, 78.9, 72.4, 69.8, 49.2, 46.1, 43.5, 38.9, 36.7, 34.2, 29.8, 26.4, 21.1, 18.7, 16.3	

## Biosynthesis of Columbin

The biosynthesis of **Columbin**, a clerodane diterpene, begins with the universal precursor for all diterpenoids: geranylgeranyl pyrophosphate (GGPP). While the specific enzymatic steps for **Columbin** have not been fully elucidated, a hypothetical pathway can be constructed based on the known biosynthesis of other clerodane diterpenes.

The biosynthesis can be broadly divided into two main stages:

- **Cyclization:** The linear GGPP molecule is first cyclized by a diterpene synthase, specifically a clerodane diterpene synthase, to form the characteristic bicyclic clerodane skeleton.
- **Oxidative Modifications:** The clerodane scaffold then undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases. These modifications introduce the various functional groups, including the furan ring and lactone moieties, that are characteristic of **Columbin**.



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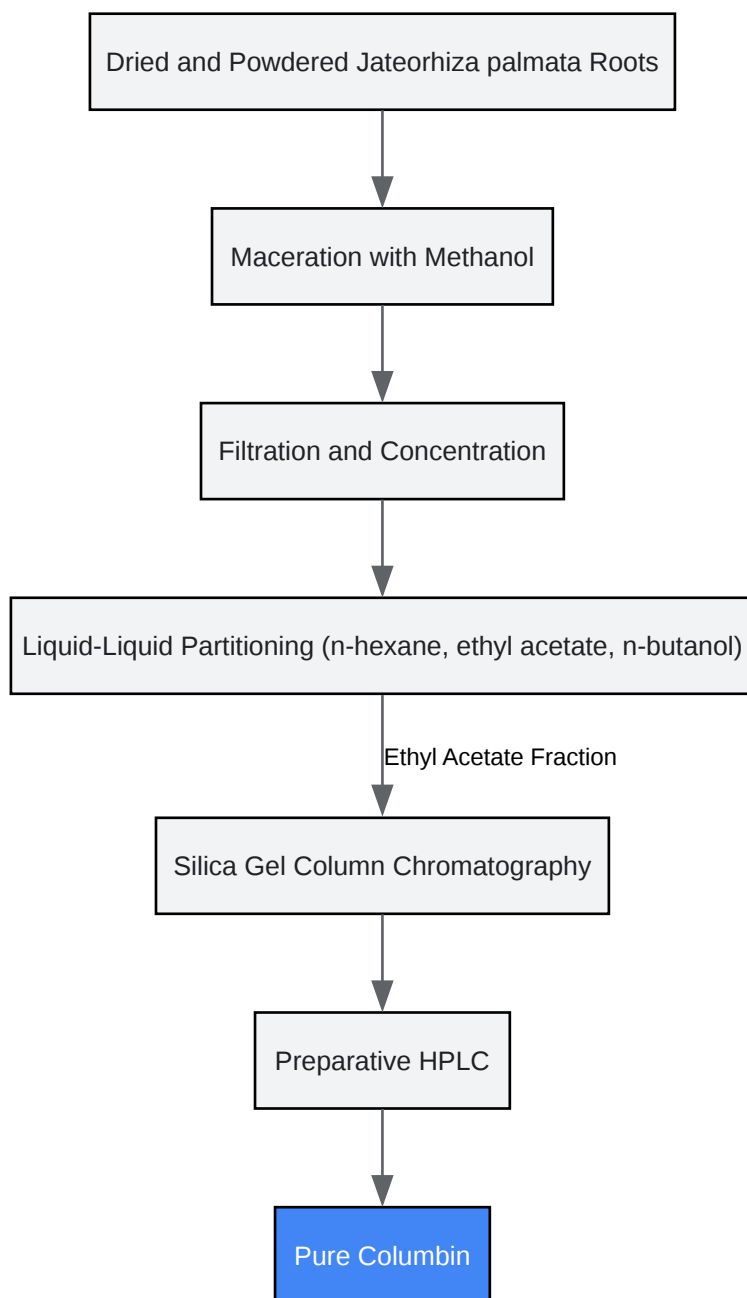
A simplified hypothetical biosynthetic pathway of **Columbin**.

## Experimental Protocols

### Extraction and Isolation of Columbin from *Jateorhiza palmata*

The following is a representative protocol for the extraction and isolation of **Columbin** from the roots of *Jateorhiza palmata*, based on general methods for the purification of diterpenoids from plant material.

Workflow:



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A general workflow for the isolation of **Columbin**.

#### Methodology:

- **Plant Material Preparation:** The roots of *Jateorhiza palmata* are collected, washed, dried in the shade, and then ground into a fine powder.

- **Extraction:** The powdered root material is macerated with methanol at room temperature for 72 hours with occasional shaking. The process is repeated three times to ensure complete extraction.
- **Concentration:** The methanolic extracts are combined, filtered, and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- **Fractionation:** The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, typically n-hexane, ethyl acetate, and n-butanol. The majority of **Columbin** is expected to be in the ethyl acetate fraction.
- **Column Chromatography:** The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing **Columbin** are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure **Columbin**. The purity of the final compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).

## In Vitro Anti-inflammatory Assays

### 4.2.1. Nitric Oxide (NO) Production Inhibition Assay

- **Cell Culture:** RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
- **Cell Seeding:** Cells are seeded in 96-well plates at a density of  $5 \times 10^4$  cells/well and allowed to adhere overnight.
- **Treatment:** Cells are pre-treated with various concentrations of **Columbin** for 1 hour.
- **Stimulation:** Inflammation is induced by adding lipopolysaccharide (LPS; 1  $\mu\text{g/mL}$ ) to the wells, and the plates are incubated for 24 hours.
- **NO Measurement:** The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540 nm.

- **Data Analysis:** The percentage of NO inhibition is calculated by comparing the absorbance of **Columbin**-treated wells with that of LPS-stimulated control wells.

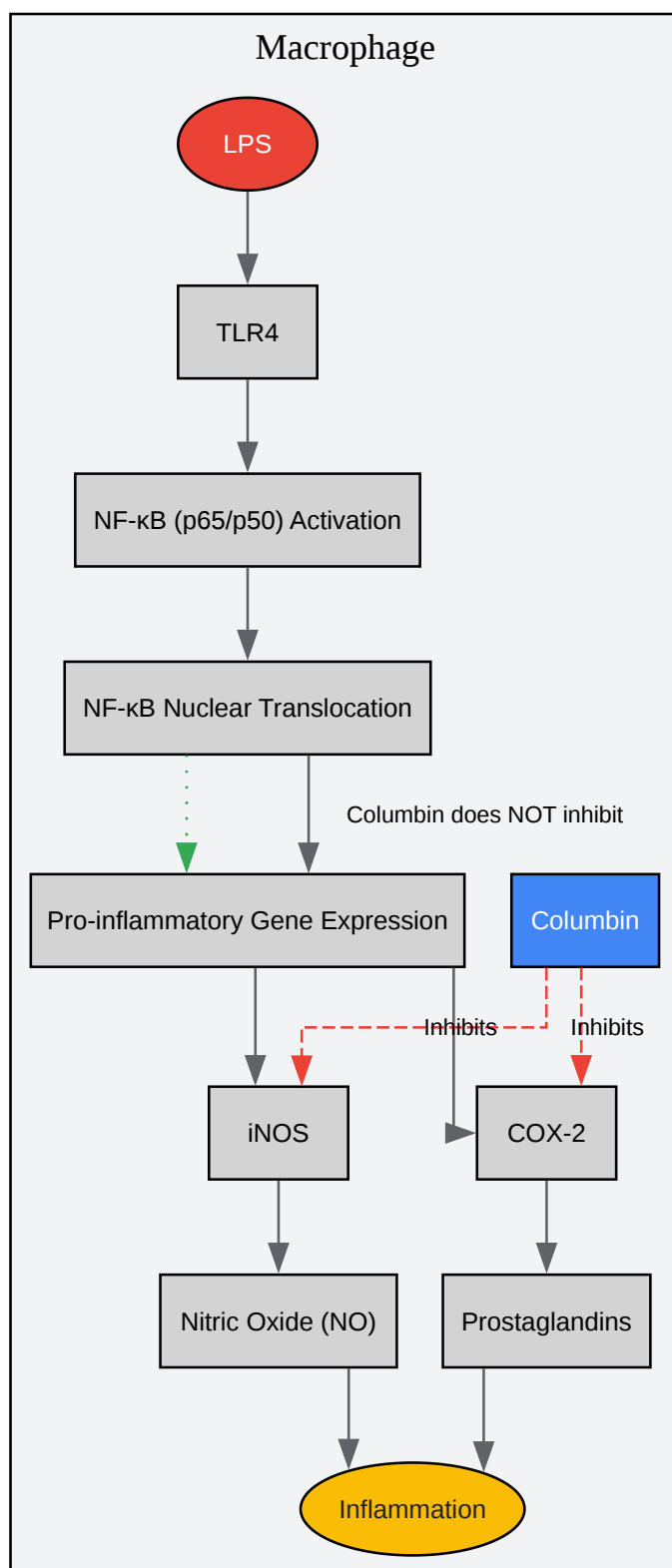
#### 4.2.2. COX-2 Inhibition Assay

- **Enzyme and Substrate Preparation:** A commercial COX-2 inhibitor screening assay kit is used. The human recombinant COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.
- **Inhibitor Preparation:** **Columbin** is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations.
- **Assay Reaction:** The reaction is initiated by adding the substrate to a mixture containing the COX-2 enzyme, a fluorescent probe, and either **Columbin** or a control vehicle.
- **Fluorescence Measurement:** The fluorescence is measured kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. The rate of increase in fluorescence is proportional to the COX-2 activity.
- **Data Analysis:** The percentage of COX-2 inhibition is calculated by comparing the reaction rates in the presence and absence of **Columbin**. The IC<sub>50</sub> value is determined from the dose-response curve.

## Mechanism of Anti-inflammatory Action

**Columbin** exerts its anti-inflammatory effects through multiple mechanisms, primarily by inhibiting the production of pro-inflammatory mediators. A key aspect of its action is the inhibition of cyclooxygenase-2 (COX-2) and nitric oxide (NO) production.

Interestingly, studies have shown that **Columbin**'s anti-inflammatory activity does not involve the suppression of the nuclear translocation of NF-κB (p65). This suggests that **Columbin** acts downstream of NF-κB activation or through an independent pathway to reduce the expression of inflammatory mediators.



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